molecular formula C9H9ClO3 B1315581 5-Chloro-2-(methoxymethoxy)benzaldehyde CAS No. 115560-38-8

5-Chloro-2-(methoxymethoxy)benzaldehyde

Cat. No. B1315581
M. Wt: 200.62 g/mol
InChI Key: AFVFFHSQPVBSIY-UHFFFAOYSA-N
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Description

“5-Chloro-2-(methoxymethoxy)benzaldehyde” is a compound in the field of organic chemistry1. However, there is limited information available about this specific compound. There are similar compounds like “5-Chloro-2-methoxybenzaldehyde” which has a molecular formula of C8H7ClO2 and an average mass of 170.593 Da2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-Chloro-2-(methoxymethoxy)benzaldehyde”. However, similar compounds such as “5-Chloro-2-methoxybenzaldehyde” are available for purchase, suggesting that they can be synthesized2.



Molecular Structure Analysis

The molecular structure of “5-Chloro-2-(methoxymethoxy)benzaldehyde” is not readily available. However, the molecular formula is C9H9ClO31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-Chloro-2-(methoxymethoxy)benzaldehyde”. However, it’s worth noting that benzaldehyde derivatives are often used in organic synthesis, so this compound could potentially participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-(methoxymethoxy)benzaldehyde” are not readily available. However, a similar compound, “5-Chloro-2-methoxybenzaldehyde”, has a density of 1.2±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a flash point of 117.7±20.8 °C2.


Scientific Research Applications

Synthesis of Aryl Ethanols

5-Chloro-2-(methoxymethoxy)benzaldehyde may be involved in the synthesis of aryl ethanols. A study described a two-step synthesis process of 2-(alkylamino)-1-arylethanols, where benzaldehydes react with nonstabilized azomethine ylides to form intermediates which are then converted into 2-(alkylamino)-1-arylethanols. This synthesis includes a variety of benzaldehydes and demonstrates their utility in creating complex organic compounds (Moshkin & Sosnovskikh, 2013).

Optical Properties in Aluminum and Zinc Complexes

The compound has been used in the synthesis and study of aluminum and zinc quinolates. A research paper reports the reaction of 4-methyl(methoxy or chloro)benzaldehyde with quinolinol, leading to the formation of aluminum and zinc complexes. These complexes exhibited interesting spectroscopic, thermal, and optical properties, demonstrating the compound's role in materials science and potentially in optoelectronics (Barberis & Mikroyannidis, 2006).

Enzyme Catalyzed Asymmetric C–C-bond Formation

Another application is in the field of enzymatic catalysis. Benzaldehyde derivatives are used as substrates in enzyme-catalyzed reactions for asymmetric synthesis. A study detailed the use of benzaldehyde lyase to catalyze the formation of benzoin derivatives, showcasing the potential of benzaldehydes in biocatalysis and organic synthesis (Kühl et al., 2007).

Synthesis of Cubane Cobalt and Nickel Clusters

In inorganic chemistry, benzaldehyde derivatives are used in the synthesis of metal clusters. A study involving the synthesis of tetranuclear complexes used different benzaldehyde derivatives, indicating the versatility of such compounds in creating complex inorganic structures with potential applications in magnetism and catalysis (Zhang et al., 2013).

Future Directions

Given the limited information available on “5-Chloro-2-(methoxymethoxy)benzaldehyde”, future research could focus on its synthesis, properties, potential applications, and safety profile. It could be interesting to explore its potential uses in organic synthesis or other areas of chemistry1.


Please note that the information provided is based on the available data and there might be more recent studies or data available. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

5-chloro-2-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVFFHSQPVBSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554022
Record name 5-Chloro-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methoxymethoxy)benzaldehyde

CAS RN

115560-38-8
Record name 5-Chloro-2-(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Wang, W Wu, F Peng, D Cao, Z Yang, L Ma… - European journal of …, 2012 - Elsevier
In this paper, 38 millepachine derivatives have been designed, synthesized and evaluated for their in vitro and in vivo antiproliferative activity. Among these novel derivatives, 15 …
Number of citations: 32 www.sciencedirect.com
CMG Azevedo, CMM Afonso, D Sousa, RT Lima… - Bioorganic & medicinal …, 2013 - Elsevier
A promising antitumor xanthone derivative was optimized following a multidimensional approach that involved the synthesis of 17 analogues, the study of their lipophilicity and solubility, …
Number of citations: 26 www.sciencedirect.com
KL Ivanov, EV Villemson, GV Latyshev… - The Journal of …, 2017 - ACS Publications
A convenient low-cost method for regioselective ring-opening of donor–acceptor cyclopropanes with the Zn-AcOH reductive system was developed. The general character of the …
Number of citations: 20 pubs.acs.org

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